CCR5 as a Therapeutic Target Beyond HIV: An In-depth Technical Guide
CCR5 as a Therapeutic Target Beyond HIV: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor, has long been a focal point in HIV research due to its role as a primary co-receptor for viral entry into host cells. However, a growing body of evidence illuminates the multifaceted role of CCR5 in a spectrum of pathologies beyond infectious diseases. This technical guide provides a comprehensive overview of CCR5's involvement in oncology, graft-versus-host disease (GVHD), neuroinflammatory disorders, metabolic conditions, and liver diseases. It details the underlying signaling pathways, presents quantitative data on receptor expression and therapeutic efficacy, and provides established experimental protocols for studying CCR5 function. This document aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting CCR5 in non-HIV indications.
The Expanding Role of CCR5 in Pathophysiology
CCR5 is expressed on various immune cells, including T cells, macrophages, dendritic cells, and microglia, as well as on certain cancer cells.[1][2] Its primary endogenous ligands are the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2][3] The interaction of these chemokines with CCR5 orchestrates the migration and activation of immune cells to sites of inflammation and tissue injury. This fundamental role in immune trafficking underlies its involvement in a diverse range of diseases.
Oncology
In the context of cancer, the CCR5/CCL5 axis plays a pivotal role in tumor progression, metastasis, and immune evasion.[1] Ectopic expression of CCR5 on cancer cells can promote proliferation, invasion, and migration.[4][5] Furthermore, CCR5 is instrumental in recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[1]
Triple-Negative Breast Cancer (TNBC): Over 95% of TNBC tumors express CCR5, and its expression is associated with a poor prognosis.[6] Studies have shown that a subpopulation of TNBC cells with high CCR5 expression are more invasive.[7] In locally advanced TNBC, high CCR5 expression on tumor cells (in ≥50% of cells) was observed in 54% of cases and was associated with a poorer response to chemotherapy.[8]
Glioblastoma (GBM): CCR5 is highly expressed in GBM patient tissues compared to normal brain tissue, and its expression correlates with glioma grade and poor patient survival.[4][5] In about 50% of GBM cases, CCR5 was expressed in approximately 30% of the tumor cells.[9] The CCL5/CCR5 axis promotes GBM cell proliferation and invasion.[4][5]
Graft-versus-Host Disease (GVHD)
GVHD, a major complication of allogeneic hematopoietic stem cell transplantation (allo-HCT), is driven by donor T cells attacking recipient tissues. CCR5 is highly expressed on alloreactive T cells and is crucial for their trafficking to GVHD target organs such as the skin, liver, and gut.[8][10] Infiltrating lymphocytes in the skin of patients with acute GVHD are predominantly CCR5+ T cells.[10] Following allo-HCT, the percentage of donor CD3+ T cells expressing CCR5 can peak at approximately 36.7% around day 4.[11]
Neuroinflammatory Disorders
CCR5 is expressed on microglia, the resident immune cells of the central nervous system (CNS), and its expression is upregulated in various neuroinflammatory conditions.[12][13] The activation of CCR5 on microglia can lead to the release of pro-inflammatory cytokines and contribute to neuronal damage.[12] Targeting CCR5 has shown neuroprotective benefits in preclinical models of traumatic brain injury (TBI) and has been implicated in conditions like HIV-associated neurocognitive disorders (HAND).[14][15]
Metabolic Diseases
Recent studies have highlighted the role of CCR5 in obesity-induced adipose tissue inflammation and insulin resistance. CCR5 is involved in the recruitment of macrophages to adipose tissue and influences their polarization towards a pro-inflammatory M1 phenotype.
Liver Diseases
The CCR5/CCL5 axis is implicated in the pathogenesis of various liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. CCR5 is involved in the recruitment of inflammatory cells to the liver, contributing to tissue damage and disease progression.
Therapeutic Strategies: Targeting CCR5
The validation of CCR5 as a therapeutic target in HIV has paved the way for the development and repurposing of CCR5 antagonists for other indications. These antagonists can be broadly categorized into small molecules and monoclonal antibodies.
-
Small Molecule Antagonists: These molecules, such as Maraviroc and Vicriviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of CCR5, preventing the conformational changes required for ligand binding and subsequent signaling.[3][16]
-
Monoclonal Antibodies: Leronlimab is a humanized monoclonal antibody that binds to the extracellular domains of CCR5, effectively blocking ligand interaction.
Quantitative Data
Ligand and Antagonist Binding Affinities for CCR5
The following table summarizes the binding affinities (IC50 or Ki) of various natural ligands and therapeutic antagonists for the CCR5 receptor.
| Ligand/Antagonist | Assay Type | Cell/Membrane Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Natural Ligands | |||||
| CCL3 (MIP-1α) | Radioligand Binding | HEK-293 cell membrane | 3.3 | [12][17] | |
| CCL4 (MIP-1β) | Radioligand Binding | HEK-293 cell membrane | 7.2 | [12][17] | |
| CCL5 (RANTES) | Radioligand Binding | HEK-293 cell membrane | 5.2 | [12][17] | |
| Small Molecule Antagonists | |||||
| Maraviroc | Radioligand Binding | CCR5 Membranes | 0.18 | [14] | |
| Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [18] | |
| Vicriviroc | Radioligand Binding | CCR5 Membranes | 0.40 | [14] | |
| Competitive Binding | CCR5-expressing cells | 2.1 | [16] | ||
| TAK-779 | Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [10][18] |
| Radioligand Binding (vs. [¹²⁵I]-hIP-10) | mCXCR3 | 369 | [19] | ||
| Aplaviroc | sub-nanomolar | [20] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Preclinical and Clinical Efficacy of CCR5 Antagonists
The following tables summarize key efficacy data for CCR5 antagonists in non-HIV indications from preclinical and clinical studies.
Table 2.1: Preclinical Efficacy of CCR5 Antagonists in Cancer Models
| Antagonist | Cancer Model | Efficacy Endpoint | Result | Reference(s) |
| Leronlimab | Murine xenograft model of TNBC | Reduction in lung metastasis | >98% reduction at 8 weeks | [16][21][22] |
| Maraviroc | Acute Lymphoblastic Leukemia (ALL) cell lines | Inhibition of cell proliferation (IC50) | 5-10 µM | [11] |
| Induction of apoptosis (TUNEL assay) | Increase from 4.7% to 89.6% | [11] |
Table 2.2: Clinical Efficacy of Maraviroc in GVHD Prophylaxis
| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |
| Phase II Study | Reduced-intensity unrelated donor allo-HCT | Grade II-IV acute GVHD at day 180 | 22% | [21][23] |
| Grade III-IV acute GVHD at day 180 | 5% | [21][23] | ||
| Moderate-severe chronic GVHD at 1 year | 8% | [21][23] | ||
| Phase I/II Study | High-risk hematologic malignancies | Grade II-IV acute GVHD at day 100 | 14.7% | [24] |
Table 2.3: Clinical Efficacy of Maraviroc in Neuroinflammatory Conditions
| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |
| Pilot RCT | Virally suppressed HIV-associated neurocognitive disorder (HAND) | Change in global neurocognitive z-score | Large effect size improvement at 6 months (d=0.77); moderate effect at 12 months (d=0.55) | [13][25] |
| Open-label study | HIV patients with neurocognitive impairment | Change in CSF TNF-α | Trend towards reduction (median 0.51 to 0.35 pg/mL) | [26] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of a radiolabeled ligand or the inhibitory constant (Ki) of a test compound for CCR5.
Materials:
-
Cell membranes expressing CCR5 (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [¹²⁵I]-CCL5 or [³H]-Maraviroc)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filter manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing CCR5 by homogenization and differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays).
-
Radiolabeled ligand at a fixed concentration (for competition assays) or increasing concentrations (for saturation assays).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd and Bmax (maximal number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[27]
-
Calcium Flux Assay
Objective: To measure the activation of CCR5 by ligands through the mobilization of intracellular calcium.
Materials:
-
Cells expressing CCR5 (e.g., CHO-K1 or primary cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Test ligands (agonists and antagonists)
-
Positive control (e.g., ionomycin)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Plating: Seed CCR5-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for a set period.
-
Use the automated injector to add the test ligand (agonist).
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.
-
Normalize the data to the response of a positive control (e.g., ionomycin) or express as a percentage of the maximal response.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Chemotaxis Assay
Objective: To assess the ability of cells to migrate in response to a CCR5 ligand.
Materials:
-
Cells expressing CCR5 (e.g., primary T cells, cancer cell lines)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CCR5 ligand (chemoattractant)
-
Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)
-
24-well plates
-
Cell counting solution (e.g., Calcein AM or trypan blue)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Resuspend the cells in chemotaxis medium at a specific concentration.
-
Assay Setup:
-
Add chemotaxis medium containing the CCR5 ligand (chemoattractant) to the lower chamber of the 24-well plate.
-
Add chemotaxis medium without the ligand to control wells.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.
-
Fixing and staining the membrane and counting the migrated cells under a microscope.
-
Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone.
-
Generate dose-response curves to determine the optimal concentration of the chemoattractant.
-
Visualizations
Signaling Pathways
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role and Therapeutic Targeting of CCR5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneity of chemokine cell-surface receptor expression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CCR5-Mediated Signaling is Involved in Invasion of Glioblastoma Cells in Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
- 11. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Maraviroc-Does it Improve Cognitive Function? New Research This Week in Mice [natap.org]
- 14. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 15. Maraviroc promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pnas.org [pnas.org]
- 19. immune-system-research.com [immune-system-research.com]
- 20. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. community.the-hospitalist.org [community.the-hospitalist.org]
- 25. Maraviroc-intensified combined antiretroviral therapy improves cognition in virally suppressed HIV-associated neurocognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. alzdiscovery.org [alzdiscovery.org]
- 27. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
